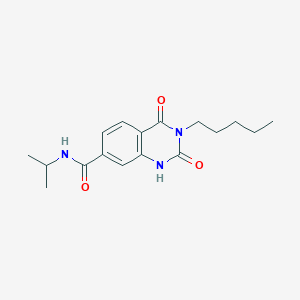![molecular formula C22H23F3N2O2 B2527474 1-((1R,5S)-3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(Trifluormethyl)phenyl)propan-1-on CAS No. 2109252-91-5](/img/structure/B2527474.png)
1-((1R,5S)-3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(Trifluormethyl)phenyl)propan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic compound with a complex structure, notable for its significant applications in various fields, including medicinal chemistry and pharmacology. This compound's unique arrangement of functional groups contributes to its distinctive biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has broad applications:
Chemistry: Used as a precursor or intermediate in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, particularly in targeting neurological pathways.
Industry: Applied in the development of specialized materials or pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. Starting from simpler organic molecules, these steps may include:
Formation of the azabicyclic core through cyclization reactions.
Introduction of the pyridin-4-yloxy group via nucleophilic substitution or other coupling reactions.
Addition of the 3-(4-(trifluoromethyl)phenyl)propan-1-one moiety through Friedel-Crafts acylation or related methodologies.
Industrial Production Methods
Scaling up to industrial production would involve optimizing these reactions for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and use of catalytic processes might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo several types of reactions:
Oxidation: Potential conversion of the alcohol groups into carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitutions, depending on the functional groups involved.
Common Reagents and Conditions
Reagents like hydrogen gas (for reduction), strong acids/bases (for substitution reactions), and oxidizing agents (such as potassium permanganate) are commonly used. Reaction conditions vary but typically involve controlled temperatures and pressures, along with solvents that facilitate the desired transformations.
Major Products Formed
The specific products formed depend on the nature of the reactions undertaken. For instance:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Different functionalized derivatives based on the substituents introduced.
Wirkmechanismus
The Mechanism of Effects
The compound's mechanism of action involves binding to specific molecular targets, potentially including receptors or enzymes. This interaction can modulate biological pathways, influencing cellular activities and biological responses.
Molecular Targets and Pathways
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one may target neurotransmitter receptors in the brain, thereby affecting signal transmission and potentially exhibiting psychoactive properties.
Vergleich Mit ähnlichen Verbindungen
1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-(trifluoromethyl)phenyl)propan-1-one
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(difluoromethyl)phenyl)propan-1-one
These compounds, while structurally related, differ in their specific functional groups and positions, leading to distinct properties and applications.
And there we have it—a thorough exploration of this fascinating compound! Curious about something specific in the article?
Eigenschaften
IUPAC Name |
1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O2/c23-22(24,25)16-4-1-15(2-5-16)3-8-21(28)27-17-6-7-18(27)14-20(13-17)29-19-9-11-26-12-10-19/h1-2,4-5,9-12,17-18,20H,3,6-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBGOKXCZFHCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2527392.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)



![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

![5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527410.png)
![1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2527411.png)
![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)

